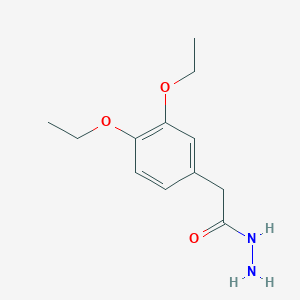

2-(3,4-Diethoxyphenyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

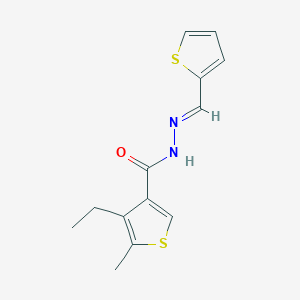

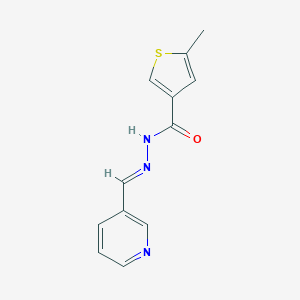

2-(3,4-Diethoxyphenyl)acetohydrazide is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 2-(3,4-Diethoxyphenyl)acetohydrazide is 1S/C12H18N2O3/c1-3-16-10-6-5-9 (8-12 (15)14-13)7-11 (10)17-4-2/h5-7H,3-4,8,13H2,1-2H3, (H,14,15) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

2-(3,4-Diethoxyphenyl)acetohydrazide is a solid substance at room temperature . It has a molecular weight of 238.29 .Scientific Research Applications

Synthesis and Optical Applications

2-(3,4-Diethoxyphenyl)acetohydrazide and its derivatives have been explored in the synthesis of various compounds, demonstrating significant optical properties. For instance, hydrazones derived from related compounds have been investigated for their third-order nonlinear optical properties, showing potential for applications in optical devices like optical limiters and switches due to their effective optical power limiting behavior at specific wavelengths. This suggests that compounds within this chemical family could contribute to advancements in optical technology and materials science (Naseema et al., 2010).

Versatile Reagent for Fused Triazoles Synthesis

The related compound diethoxyphosphinyl acetic acid hydrazide has been highlighted as a versatile reagent for preparing fused triazoles, offering an efficient process for synthesizing a variety of triazole derivatives from aldehydes and alkoxyimines. This highlights the compound's role in facilitating the synthesis of structurally diverse triazoles, potentially contributing to various fields, including pharmaceuticals and materials chemistry (Fuqiang Liu, D. Palmer, K. Sorgi, 2004).

Anticancer Evaluations

Another avenue of research has involved the synthesis of benzimidazole derivatives using related acetohydrazide compounds, with some synthesized compounds undergoing in vitro anticancer evaluation. This research indicates the potential therapeutic applications of these compounds, particularly in the development of new anticancer agents (Salahuddin et al., 2014).

Enzyme Inhibition Studies

Compounds derived from 2-(3,4-Diethoxyphenyl)acetohydrazide have also been explored for their potential biological activities, such as enzyme inhibition. Studies have synthesized novel heterocyclic compounds from related acetohydrazides, investigating their inhibition of enzymes like lipase and α-glucosidase. This suggests potential applications in the development of treatments for diseases where enzyme regulation is a therapeutic target (Bekircan et al., 2015).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of novel imines and thiazolidinones derived from similar acetohydrazides highlight the potential of 2-(3,4-Diethoxyphenyl)acetohydrazide derivatives in contributing to new antimicrobial agents. This area of research is crucial for developing new treatments against resistant strains of bacteria and fungi (Fuloria et al., 2009).

Safety and Hazards

properties

IUPAC Name |

2-(3,4-diethoxyphenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-3-16-10-6-5-9(8-12(15)14-13)7-11(10)17-4-2/h5-7H,3-4,8,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIWXHQWSFDFDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC(=O)NN)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357097 |

Source

|

| Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Diethoxyphenyl)acetohydrazide | |

CAS RN |

91908-37-1 |

Source

|

| Record name | 2-(3,4-diethoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B455729.png)

![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B455732.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)

![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)